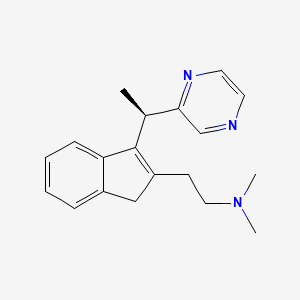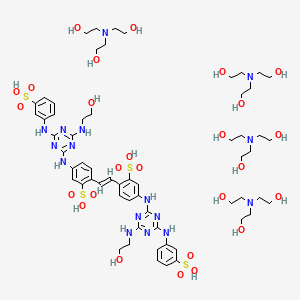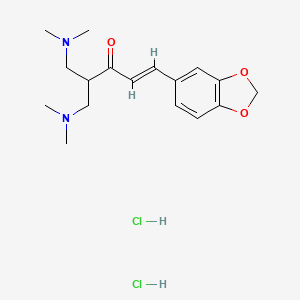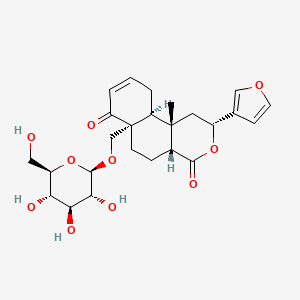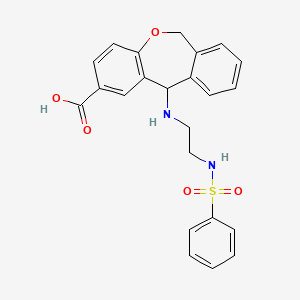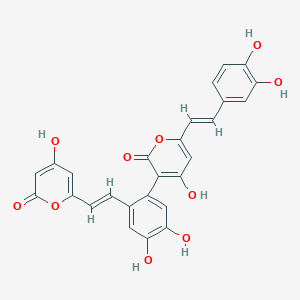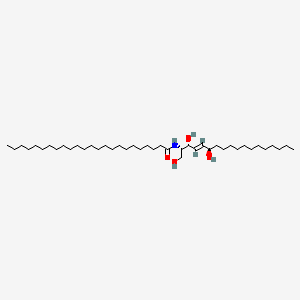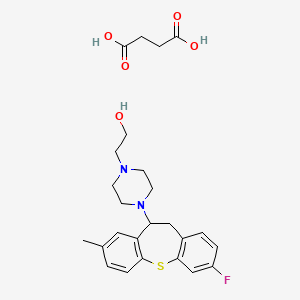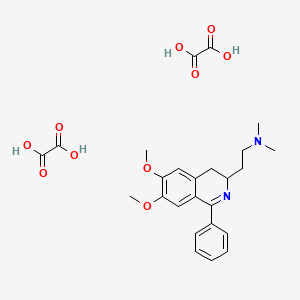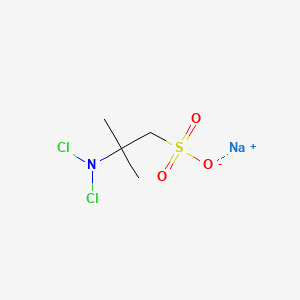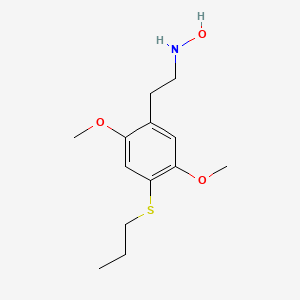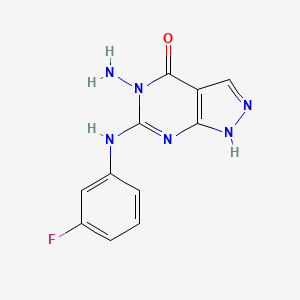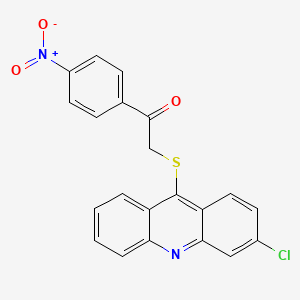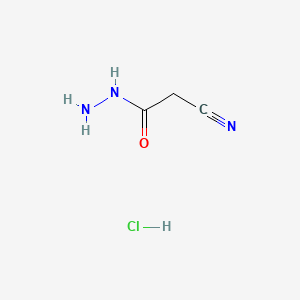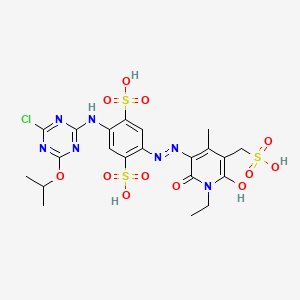
2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedisulfonicacid,2-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-5-[2-[1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulfomethyl)-3-pyridinyl]diazenyl]- is a complex organic compound with a unique structure that combines sulfonic acid groups, a triazine ring, and a diazenyl group
Métodos De Preparación
The synthesis of 1,4-Benzenedisulfonicacid,2-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-5-[2-[1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulfomethyl)-3-pyridinyl]diazenyl]- involves multiple steps, including the introduction of sulfonic acid groups, the formation of the triazine ring, and the coupling of the diazenyl group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized under specific conditions.
Reduction: The diazenyl group can be reduced to form different products.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Benzenedisulfonicacid,2-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-5-[2-[1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulfomethyl)-3-pyridinyl]diazenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and diazenyl group are key functional groups that contribute to its activity. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes and biological effects.
Comparación Con Compuestos Similares
1,4-Benzenedisulfonicacid,2-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-5-[2-[1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulfomethyl)-3-pyridinyl]diazenyl]- can be compared with other similar compounds, such as:
- 4-chloro-1,3-benzenedisulfonamide
- 4-bromo-6-chloro-1,3-benzenedisulfonamide
- 4-amino-5,6-dichloro-1,3-benzenedisulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in 1,4-Benzenedisulfonicacid,2-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-5-[2-[1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulfomethyl)-3-pyridinyl]diazenyl]- makes it distinct and valuable for various research and industrial purposes.
Propiedades
Número CAS |
93980-98-4 |
|---|---|
Fórmula molecular |
C21H24ClN7O12S3 |
Peso molecular |
698.1 g/mol |
Nombre IUPAC |
2-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-5-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfomethyl)pyridin-3-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C21H24ClN7O12S3/c1-5-29-17(30)11(8-42(32,33)34)10(4)16(18(29)31)28-27-13-7-14(43(35,36)37)12(6-15(13)44(38,39)40)23-20-24-19(22)25-21(26-20)41-9(2)3/h6-7,9,30H,5,8H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,23,24,25,26) |
Clave InChI |
JUDIEAABGBWINX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)Cl)OC(C)C)S(=O)(=O)O)C)CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


